molecular formula C11H10N2O B11907532 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one CAS No. 25113-57-9

2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one

Katalognummer: B11907532
CAS-Nummer: 25113-57-9
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: IGCOPIWHEYBFST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused imidazole and isoquinoline rings, which contribute to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of isoquinoline derivatives with imidazole precursors. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process. For instance, the use of polyphosphoric acid or sulfuric acid can promote the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazoquinolines, dihydro derivatives, and various functionalized heterocycles. These products are often characterized by their enhanced biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as phosphatidylinositol 3-kinase and histone deacetylase, leading to alterations in cellular signaling pathways. These interactions result in the modulation of gene expression, cell proliferation, and apoptosis, making the compound a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydroimidazo[1,2-b]isoquinolin-5(1H)-one stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. These characteristics contribute to its specific biological activities and make it a valuable scaffold for drug design and development .

Eigenschaften

CAS-Nummer

25113-57-9

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

2,3-dihydro-1H-imidazo[1,2-b]isoquinolin-5-one

InChI

InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4,7,12H,5-6H2

InChI-Schlüssel

IGCOPIWHEYBFST-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=CC3=CC=CC=C3C2=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.